molecular formula C13H14OS B8328201 2-Methylphenyl-(3-methyl-2-thienyl)methanol

2-Methylphenyl-(3-methyl-2-thienyl)methanol

Cat. No. B8328201
M. Wt: 218.32 g/mol
InChI Key: DRTQKVNJIVIKMM-UHFFFAOYSA-N
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Patent
US04931450

Procedure details

The title compound was prepared from 2-bromotoluene (35.55 g, 0.208 mole), magnesium turnings (5.1 g, 0.208 mole) and 3-methylthiophene-2-aldehyde (23.6 g, 0.187 mole) by the method described in Example 6, using diethyl ether (150 ml) as solvent. The yield was 36.0 g (88%). T.l.c. rf=0.39 (SiO2, heptane/THF (7:3)).
Quantity
35.55 g
Type
reactant
Reaction Step One
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
23.6 g
Type
reactant
Reaction Step One
Name
heptane THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8].[Mg].[CH3:10][C:11]1[CH:15]=[CH:14][S:13][C:12]=1[CH:16]=[O:17].CCCCCCC.C1COCC1>C(OCC)C>[CH3:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[CH:16]([C:12]1[S:13][CH:14]=[CH:15][C:11]=1[CH3:10])[OH:17] |f:3.4|

Inputs

Step One
Name
Quantity
35.55 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C
Name
Quantity
5.1 g
Type
reactant
Smiles
[Mg]
Name
Quantity
23.6 g
Type
reactant
Smiles
CC1=C(SC=C1)C=O
Step Two
Name
heptane THF
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCC.C1CCOC1
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)C(O)C=1SC=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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